6-Cyclopropyl-2-methylpyrimidin-4(1H)-one
Description
6-Cyclopropyl-2-methylpyrimidin-4(1H)-one is a heterocyclic compound belonging to the pyrimidine family. It is a white crystalline solid with a molecular weight of 153.19 g/mol and is soluble in organic solvents. This compound has garnered attention in scientific research due to its complex molecular structure and diverse applications.
Properties
IUPAC Name |
4-cyclopropyl-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-9-7(6-2-3-6)4-8(11)10-5/h4,6H,2-3H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUKTCXFPCHIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547427 | |
| Record name | 6-Cyclopropyl-2-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7043-05-2 | |
| Record name | 6-Cyclopropyl-2-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-methylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of cyclopropylamine with a suitable diketone in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropyl-2-methylpyrimidin-4(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyrimidines.
Scientific Research Applications
6-Cyclopropyl-2-methylpyrimidin-4(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and as a precursor in drug synthesis.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses. The exact mechanism of action depends on the context in which the compound is used, such as in drug development or catalysis.
Comparison with Similar Compounds
6-Cyclopropyl-2-methylpyrimidin-4(1H)-one is unique due to its cyclopropyl group, which imparts distinct chemical properties compared to other pyrimidines. Similar compounds include:
2-Methylpyrimidin-4(1H)-one: Lacks the cyclopropyl group.
6-Cyclopropylpyrimidin-4(1H)-one: Does not have the methyl group at the 2-position.
These differences influence the reactivity and applications of the compound.
Biological Activity
Overview
6-Cyclopropyl-2-methylpyrimidin-4(1H)-one is a heterocyclic compound belonging to the pyrimidine family, noted for its complex structure and potential biological activity. Its molecular formula is with a molecular weight of 153.19 g/mol. This compound has been the subject of various studies aimed at exploring its therapeutic properties and applications in drug synthesis.
- Molecular Weight : 153.19 g/mol
- Solubility : Soluble in organic solvents
- Structure : Characterized by a cyclopropyl group attached to a methyl-substituted pyrimidine core.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, influencing cellular responses and physiological effects. The precise mechanism remains an area of ongoing research, focusing on how this compound can be utilized in therapeutic contexts.
Biological Activity Evaluation
Recent studies have highlighted the compound's potential in several biological contexts:
- Antimicrobial Activity : Preliminary evaluations suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Properties : Some derivatives of pyrimidine compounds have shown inhibition against COX enzymes, indicating potential anti-inflammatory activity. While specific data for this compound is limited, its structural relatives have demonstrated similar effects .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which could be relevant in the context of drug development for diseases where enzyme dysregulation is a factor.
Case Studies and Research Findings
Several studies have focused on derivatives of pyrimidines similar to this compound, providing insights into its potential biological effects:
- Study on COX Inhibition : A related study evaluated the anti-inflammatory effects of various pyrimidine derivatives, reporting IC50 values for COX-1 and COX-2 inhibition. For instance, compounds with similar structures showed IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes .
- Antimicrobial Testing : Research has indicated that certain pyrimidine derivatives possess antimicrobial activity against various pathogens, suggesting that modifications to the base structure could enhance efficacy .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Potentially present | Under investigation | Yes |
| 2-Methylpyrimidin-4(1H)-one | Moderate | Not extensively studied | Moderate |
| 6-Cyclopropylpyrimidin-4(1H)-one | Weak | Present | Yes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
